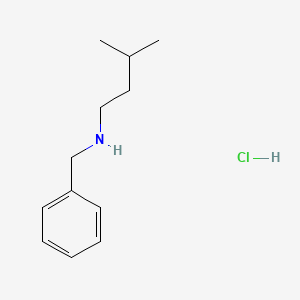
1-(bromomethyl)-1-(propan-2-yl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(propan-2-yl)cyclopropane, also known as BMPC, is a cyclic compound with a unique three-membered ring structure. It is a short-chain alkyl bromide that is widely used in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BMPC is a versatile and useful building block for the synthesis of a variety of compounds with diverse applications.
Wissenschaftliche Forschungsanwendungen
1-(bromomethyl)-1-(propan-2-yl)cyclopropane is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, as well as in the synthesis of polyhedral oligomeric silsesquioxanes (POSS) for use in nanotechnology. Furthermore, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane is used in the synthesis of heterocyclic compounds, such as pyrroles and furans, for use in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(bromomethyl)-1-(propan-2-yl)cyclopropane involves the formation of a cyclopropyl carbocation, followed by nucleophilic attack of an alkyl halide or an alkyl sulfonate. This reaction results in the formation of a new carbon-carbon bond and the release of a bromide ion.
Biochemical and Physiological Effects
1-(bromomethyl)-1-(propan-2-yl)cyclopropane has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 1-(bromomethyl)-1-(propan-2-yl)cyclopropane can inhibit the growth of certain bacteria and fungi, as well as induce apoptosis in cancer cells. Furthermore, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and NADPH-cytochrome P450 reductase.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(bromomethyl)-1-(propan-2-yl)cyclopropane in laboratory experiments is its high reactivity, which makes it an ideal building block for the synthesis of a variety of compounds. Additionally, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane is relatively inexpensive and widely available, making it a cost-effective choice for laboratory experiments. However, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane is highly volatile and flammable, and should be handled with care in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for 1-(bromomethyl)-1-(propan-2-yl)cyclopropane research. These include further studies on the biochemical and physiological effects of 1-(bromomethyl)-1-(propan-2-yl)cyclopropane, as well as the development of new synthesis methods for 1-(bromomethyl)-1-(propan-2-yl)cyclopropane and its derivatives. Additionally, further research could be done on the use of 1-(bromomethyl)-1-(propan-2-yl)cyclopropane in the synthesis of polymers, heterocyclic compounds, and nanomaterials. Finally, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane could be explored as a potential therapeutic agent for the treatment of various diseases.
Synthesemethoden
1-(bromomethyl)-1-(propan-2-yl)cyclopropane can be synthesized through a number of methods, including the reaction of propan-2-ol with bromine in the presence of a base, such as sodium hydroxide or sodium carbonate. Alternatively, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane can be synthesized through the reaction of propan-2-yl bromide with an alkylating agent, such as an alkyl halide or an alkyl sulfonate. The product can then be purified by distillation and crystallization.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1-(bromomethyl)-1-(propan-2-yl)cyclopropane can be achieved through a three-step process involving the reaction of propan-2-ol with a strong acid, followed by reaction with bromine and finally with cyclopropane.", "Starting Materials": [ "Propan-2-ol", "Concentrated sulfuric acid", "Bromine", "Cyclopropane" ], "Reaction": [ "Step 1: Propan-2-ol is reacted with concentrated sulfuric acid to form propan-2-yl hydrogen sulfate.", "Step 2: Propan-2-yl hydrogen sulfate is reacted with bromine to form 1-bromo-2-propanol.", "Step 3: 1-bromo-2-propanol is reacted with cyclopropane in the presence of a strong base, such as sodium hydroxide, to form 1-(bromomethyl)-1-(propan-2-yl)cyclopropane." ] } | |
CAS-Nummer |
1529644-31-2 |
Molekularformel |
C7H13Br |
Molekulargewicht |
177.1 |
Reinheit |
80 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



